molecular formula C14H12ClFN2O B4781569 (Z)-3-(2-CHLORO-6-FLUOROPHENYL)-1-(1-ETHYL-1H-PYRAZOL-5-YL)-2-PROPEN-1-ONE

(Z)-3-(2-CHLORO-6-FLUOROPHENYL)-1-(1-ETHYL-1H-PYRAZOL-5-YL)-2-PROPEN-1-ONE

Cat. No.: B4781569
M. Wt: 278.71 g/mol
InChI Key: KBZUDNJKUXELMA-SREVYHEPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-3-(2-CHLORO-6-FLUOROPHENYL)-1-(1-ETHYL-1H-PYRAZOL-5-YL)-2-PROPEN-1-ONE is a synthetic organic compound characterized by its unique chemical structure. This compound belongs to the class of chalcones, which are known for their diverse biological activities and potential therapeutic applications. The presence of chloro and fluoro substituents on the phenyl ring, along with the pyrazole moiety, contributes to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-3-(2-CHLORO-6-FLUOROPHENYL)-1-(1-ETHYL-1H-PYRAZOL-5-YL)-2-PROPEN-1-ONE typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between an appropriate acetophenone derivative and an aldehyde under basic conditions. The reaction conditions often include the use of a base such as sodium hydroxide or potassium hydroxide in an ethanol or methanol solvent. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems and advanced purification techniques, such as column chromatography and recrystallization, ensures the efficient production of this compound on a large scale.

Chemical Reactions Analysis

Types of Reactions

(Z)-3-(2-CHLORO-6-FLUOROPHENYL)-1-(1-ETHYL-1H-PYRAZOL-5-YL)-2-PROPEN-1-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding epoxides or other oxidized derivatives.

    Reduction: Reduction reactions using reducing agents like sodium borohydride or lithium aluminum hydride can convert the compound into its corresponding alcohols or other reduced forms.

    Substitution: The chloro and fluoro substituents on the phenyl ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution, hydrogen peroxide in acetic acid.

    Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.

    Substitution: Amines or thiols in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions include epoxides, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(Z)-3-(2-CHLORO-6-FLUOROPHENYL)-1-(1-ETHYL-1H-PYRAZOL-5-YL)-2-PROPEN-1-ONE has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic transformations.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored as a lead compound for the development of new therapeutic agents targeting specific diseases.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (Z)-3-(2-CHLORO-6-FLUOROPHENYL)-1-(1-ETHYL-1H-PYRAZOL-5-YL)-2-PROPEN-1-ONE involves its interaction with specific molecular targets and pathways. The compound’s biological activity is often attributed to its ability to modulate enzyme activity, inhibit cell proliferation, or induce apoptosis in target cells. The presence of the chloro and fluoro substituents enhances its binding affinity to target proteins, leading to increased potency and selectivity.

Comparison with Similar Compounds

Similar Compounds

  • (Z)-3-(2-BROMO-6-FLUOROPHENYL)-1-(1-ETHYL-1H-PYRAZOL-5-YL)-2-PROPEN-1-ONE
  • (Z)-3-(2-CHLORO-6-METHOXYPHENYL)-1-(1-ETHYL-1H-PYRAZOL-5-YL)-2-PROPEN-1-ONE
  • (Z)-3-(2-CHLORO-6-FLUOROPHENYL)-1-(1-METHYL-1H-PYRAZOL-5-YL)-2-PROPEN-1-ONE

Uniqueness

(Z)-3-(2-CHLORO-6-FLUOROPHENYL)-1-(1-ETHYL-1H-PYRAZOL-5-YL)-2-PROPEN-1-ONE stands out due to the specific combination of chloro and fluoro substituents on the phenyl ring, along with the ethyl group on the pyrazole moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

(Z)-3-(2-chloro-6-fluorophenyl)-1-(2-ethylpyrazol-3-yl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClFN2O/c1-2-18-13(8-9-17-18)14(19)7-6-10-11(15)4-3-5-12(10)16/h3-9H,2H2,1H3/b7-6-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBZUDNJKUXELMA-SREVYHEPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC=N1)C(=O)C=CC2=C(C=CC=C2Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C(=CC=N1)C(=O)/C=C\C2=C(C=CC=C2Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClFN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(Z)-3-(2-CHLORO-6-FLUOROPHENYL)-1-(1-ETHYL-1H-PYRAZOL-5-YL)-2-PROPEN-1-ONE
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(Z)-3-(2-CHLORO-6-FLUOROPHENYL)-1-(1-ETHYL-1H-PYRAZOL-5-YL)-2-PROPEN-1-ONE
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(Z)-3-(2-CHLORO-6-FLUOROPHENYL)-1-(1-ETHYL-1H-PYRAZOL-5-YL)-2-PROPEN-1-ONE
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(Z)-3-(2-CHLORO-6-FLUOROPHENYL)-1-(1-ETHYL-1H-PYRAZOL-5-YL)-2-PROPEN-1-ONE
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(Z)-3-(2-CHLORO-6-FLUOROPHENYL)-1-(1-ETHYL-1H-PYRAZOL-5-YL)-2-PROPEN-1-ONE
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(Z)-3-(2-CHLORO-6-FLUOROPHENYL)-1-(1-ETHYL-1H-PYRAZOL-5-YL)-2-PROPEN-1-ONE

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